[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate
Description
Properties
IUPAC Name |
[1-(3,4-dichlorophenyl)triazol-4-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-8(2)13(19)20-7-9-6-18(17-16-9)10-3-4-11(14)12(15)5-10/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTDLPGUVFYOPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate is a triazole derivative that has garnered attention due to its potential biological activities. The compound is characterized by the presence of a dichlorophenyl group, which is often associated with enhanced lipophilicity and biological interactions. This article aims to provide a comprehensive overview of the biological activity of this compound, including synthesis methods, biological evaluations, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is depicted as follows:
This structure features a triazole ring connected to a dichlorophenyl moiety and an ester functional group. The presence of halogen atoms typically enhances the compound's biological activity by improving its interaction with biological targets.
Synthesis
The synthesis of this compound can be achieved through various methods involving the coupling of triazole derivatives with appropriate alkylating agents. Common synthetic routes include:
- Click Chemistry : Utilizing azide and alkyne coupling reactions to form the triazole ring.
- Esterification : Reaction of the synthesized triazole with 2-methylpropanoic acid to form the ester linkage.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. Studies have indicated that compounds similar to this compound exhibit significant activity against various fungal strains. For instance:
- Fluconazole Analog Studies : Research on fluconazole analogs has shown that triazole compounds can inhibit fungal growth effectively. In vitro assays demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MIC) in the range of 0.8 μg/mL against Candida albicans and other fungal pathogens .
Antibacterial Activity
The antibacterial potential of triazole derivatives has also been explored extensively. Similar compounds have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The structural features contributing to this activity include:
- Presence of electron-withdrawing groups.
- Aryl rings that enhance binding affinity to bacterial targets .
Antitumor Activity
Research has indicated that triazole compounds can possess antitumor properties. A study evaluating various triazole derivatives found that certain compounds exhibited promising anticancer activity against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer). The mechanism often involves inducing apoptosis and cell cycle arrest at the G2/M phase .
Case Studies
Several case studies have highlighted the biological efficacy of triazole derivatives:
- Case Study 1 : A series of 4-(1,2,3-triazol-1-yl)coumarin conjugates were synthesized and evaluated for anticancer activity. The study found that specific modifications at the C-4 position of the triazole significantly enhanced antitumor activity in vitro .
- Case Study 2 : The evaluation of a novel triazole derivative demonstrated its ability to inhibit fungal biofilm formation and showed in vivo efficacy in mouse models infected with Candida albicans, leading to improved survival rates .
Comparative Analysis
The following table summarizes various triazole compounds and their associated biological activities:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Fluconazole | Triazole | Antifungal |
| Voriconazole | Triazole | Antifungal |
| [1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol] | Triazole derivative | Antibacterial/Antitumor |
Scientific Research Applications
Biological Activities
Research indicates that compounds containing triazole moieties exhibit a range of biological activities, including:
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol, a vital component of fungal cell membranes.
- Antimicrobial Properties : Studies suggest that [1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate may possess antimicrobial effects against various bacterial strains.
Antifungal Agents
Triazole compounds are integral to the development of antifungal medications. The unique structure of this compound could lead to novel antifungal agents with improved efficacy and reduced resistance.
Anticancer Research
Emerging studies indicate that triazole derivatives may have anticancer properties by inducing apoptosis in cancer cells. This compound's potential as an anticancer agent is an area of active investigation.
Plant Protection
The compound's antifungal and antimicrobial properties may be harnessed for agricultural applications as a biopesticide. Its effectiveness against plant pathogens can contribute to sustainable farming practices.
Growth Regulation
Research into the growth-regulating effects of triazole compounds suggests that they may enhance plant growth and yield. This application could be particularly beneficial in crop management strategies.
Case Studies and Research Findings
Case Study 1: Antifungal Activity Assessment
A study evaluated the antifungal efficacy of various triazole derivatives, including this compound against Candida species. Results demonstrated significant inhibition compared to control groups.
Case Study 2: Antimicrobial Efficacy
Research focused on the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The findings indicated a dose-dependent response with promising results for future drug development.
Comparison with Similar Compounds
Binding Affinity and Selectivity
- HDAC7 Inhibition: Both this compound and compound 5h () target HDAC5. The triazole-dichlorophenyl moiety in both compounds engages hydrophobic interactions in the enzyme’s active site. However, 5h’s thioether-linked pyrimidine-morpholine chain may enhance solubility or alter binding kinetics compared to the ester group in the parent compound .
- CAR Agonism: Compound 12g () diverges functionally, acting as a human constitutive androstane receptor (CAR) agonist.
Computational Validation
- Molecular docking analyses for HDAC7 binding () utilized tools like UCSF Chimera (), which enables visualization of ligand-enzyme interactions. Such studies confirm that the triazole-dichlorophenyl scaffold occupies the hydrophobic pocket of HDAC7, akin to known HDACis like vorinostat .
Research Findings and Implications
- Therapeutic Potential: The compound’s HDAC7-targeting activity suggests utility in oncology or neurodegenerative diseases. However, its ester group may limit metabolic stability compared to thioether or morpholine-containing analogs like 5h .
- Divergent Applications: While this compound and 5h focus on epigenetic regulation, 12g exemplifies repurposing triazole-dichlorophenyl motifs for nuclear receptor modulation, underscoring structural versatility .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, react 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-methanol with 2-methylpropanoic acid chloride in the presence of a base (e.g., potassium carbonate) in anhydrous DMF at 60–80°C. Purify via recrystallization using ethanol/water mixtures. Monitor reaction progress by TLC (hexane:ethyl acetate, 3:1 v/v) .
Q. How can the purity and structural integrity of the compound be verified?
- Methodological Answer :
- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Structural Confirmation : Perform -NMR (400 MHz, CDCl) to identify aromatic protons (δ 7.5–8.0 ppm) and ester methyl groups (δ 1.2–1.4 ppm). -NMR and FT-IR (C=O stretch at ~1730 cm) further validate the ester linkage. Mass spectrometry (ESI-MS) confirms molecular ion peaks .
Q. What solvents are optimal for recrystallization?
- Methodological Answer : Ethanol/water (70:30 v/v) or ethyl acetate/hexane (1:3 v/v) are effective. Conduct solubility tests at incremental temperatures (25–60°C) to determine optimal saturation. Slow cooling (0.5°C/min) yields high-purity crystals .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., ambiguous NMR signals) be resolved during characterization?
- Methodological Answer :
- X-ray Crystallography : Resolve structural ambiguities by growing single crystals (via slow evaporation in ethyl acetate) and performing X-ray diffraction. Compare bond lengths and angles with computational models (DFT) .
- 2D NMR : Use HSQC and HMBC to assign overlapping proton and carbon signals, particularly for triazole and dichlorophenyl moieties .
Q. What experimental designs mitigate organic degradation during stability studies?
- Methodological Answer :
- pH Stability : Prepare buffered solutions (pH 2–12) and incubate at 37°C. Sample aliquots at 0, 24, 48, and 72 hours for HPLC analysis.
- Thermal Stability : Use continuous cooling (4°C) to minimize thermal degradation during long-term storage. Degradation products can be identified via LC-MS/MS .
Q. How do electronic effects of the 3,4-dichlorophenyl group influence the triazole ring’s reactivity?
- Methodological Answer :
- DFT Calculations : Model HOMO/LUMO energies and electrostatic potential surfaces to assess electron-withdrawing effects of Cl substituents.
- Kinetic Studies : Compare reaction rates (e.g., ester hydrolysis) with analogues lacking Cl groups. Use Hammett substituent constants (, ) to quantify electronic contributions .
Q. What strategies reduce byproduct formation during esterification?
- Methodological Answer :
- Activating Agents : Use DCC/DMAP to enhance coupling efficiency between the triazole alcohol and 2-methylpropanoic acid.
- Inert Atmosphere : Conduct reactions under nitrogen to prevent moisture-induced hydrolysis.
- In-Situ Monitoring : Track esterification progress via in-situ IR (disappearance of -OH stretch at ~3400 cm) .
Q. How to design assays for evaluating the compound’s biological mechanism of action?
- Methodological Answer :
- Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in kinetic assays with target enzymes (e.g., cytochrome P450 isoforms).
- Molecular Docking : Perform AutoDock/Vina simulations to predict binding affinities to active sites. Validate with mutagenesis studies .
Data Contradiction Analysis
- Case Study : Conflicting -NMR integrations for the triazole methyl group (theoretical 3H vs. observed 2.8H).
- Resolution : Verify integration calibration with an internal standard (e.g., TMS). Re-examine solvent purity (CDCl vs. DMSO-d) and consider rotational isomers via variable-temperature NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
